![molecular formula C13H17ClN2O3 B501593 N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide CAS No. 805961-37-9](/img/structure/B501593.png)
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide, also known as CM10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM10 belongs to the class of acetamide derivatives and has been shown to exhibit various biological activities.
Scientific Research Applications
Crystallography and Molecular Structure Analysis
The compound has been utilized in crystallography to understand molecular structures through X-ray diffraction analysis . The study of its crystal and molecular structures, especially its co-crystal with 3,5-dinitrobenzoic acid, provides insights into classical hydrogen bonding and other non-covalent interactions, which are crucial for the development of new materials with specific physical and chemical properties .
Supramolecular Chemistry
In supramolecular chemistry, this compound is of interest due to its ability to form 1D to 3D structures through weak interactions like hydrogen bonds and π-π interactions . These interactions are significant for the assembly of molecules into higher-dimensional networks, which is fundamental for the design of molecular machines and devices .
Pharmaceutical Research
Although direct applications in pharmaceuticals for this specific compound were not found, related structures have shown potential in drug design and medicinal chemistry. For instance, compounds with similar molecular frameworks have been investigated for their inhibitory effects on receptors like the insulin-like growth factor receptor (IGF1R), which is relevant in cancer research .
Mechanism of Action
Target of Action
A similar compound, 5-chloro-2-methoxy-n-2-(4-sulfamoylphenyl)ethyl benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is known to inhibit the NLRP3 inflammasome , which plays a crucial role in the immune response by controlling the activation of caspase-1 and the maturation of proinflammatory cytokines .
Mode of Action
If it shares similar properties with glyburide, it may interact with the nlrp3 inflammasome, potentially inhibiting its activation and thus modulating the immune response .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome by glyburide can impact the inflammatory response, affecting pathways related to inflammation and immune response .
Result of Action
If it acts similarly to glyburide, it may result in the inhibition of the nlrp3 inflammasome, leading to a decrease in the production of proinflammatory cytokines .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCTTYLJRVEQDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.